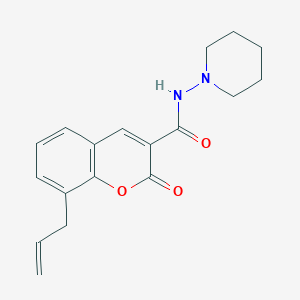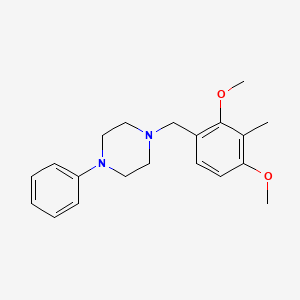![molecular formula C16H22ClNO3 B6075695 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MCL-1 inhibitor, which is a protein that plays a crucial role in the survival of cancer cells. The inhibition of MCL-1 has been identified as a potential strategy for cancer treatment, and 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has shown promising results in this regard.
作用机制
The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the inhibition of MCL-1 protein. MCL-1 is a member of the Bcl-2 family of proteins that regulate apoptosis. MCL-1 is overexpressed in many types of cancer, and its inhibition can induce apoptosis in cancer cells. 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride binds to the BH3 domain of MCL-1 protein, which is responsible for its anti-apoptotic activity. This binding induces a conformational change in the protein, leading to its degradation and apoptosis of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of MCL-1 protein. In vivo studies have shown that the compound inhibits tumor growth and prolongs the survival of mice with cancer.
实验室实验的优点和局限性
One of the advantages of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its high potency and selectivity for MCL-1 protein. This makes it a promising candidate for cancer treatment. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and dosage of the compound for clinical use.
未来方向
There are several future directions for the research on 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One direction is to study the combination of this compound with other anticancer agents to enhance its efficacy and reduce its toxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. Additionally, further studies are needed to investigate the potential therapeutic applications of the compound in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel MCL-1 inhibitors based on the structure of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is also a promising direction for future research.
合成方法
The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves several steps, including the reaction of 2-methoxy-4-methylphenol with 4-bromobutan-2-yn-1-ol to form 4-(2-methoxy-4-methylphenoxy)but-2-yn-1-ol. This compound is then reacted with morpholine in the presence of a catalyst to form 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine. Finally, the hydrochloride salt of the compound is obtained through acid-base reaction.
科学研究应用
4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has shown potential therapeutic applications in cancer treatment. The compound has been identified as a potent inhibitor of MCL-1, which is a protein that is overexpressed in many types of cancer and plays a crucial role in the survival of cancer cells. Inhibition of MCL-1 can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Therefore, 4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been studied as a potential anticancer agent.
属性
IUPAC Name |
4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-14-5-6-15(16(13-14)18-2)20-10-4-3-7-17-8-11-19-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSIDDJDGGQNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC#CCN2CCOCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6075615.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B6075620.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B6075625.png)
![2-methyl-8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6075627.png)
![6-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6075633.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6075640.png)
![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)

![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B6075683.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)